2-Thienylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thienylzinc bromide is an organozinc compound with the molecular formula C4H3BrSZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
2-Thienylzinc bromide can be synthesized through the reaction of 2-bromothiophene with zinc in the presence of a catalyst. One common method involves the use of 2,2′-bipyridyldibromonickel(II) as a catalyst and magnesium as a sacrificial anode. The reaction proceeds through the formation of thienylzinc bromides in situ, which can then be used in further reactions . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
2-Thienylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Cross-Coupling Reactions: It is commonly used in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium or nickel catalysts, and the major products formed are often biaryl compounds or other complex organic molecules .
Scientific Research Applications
2-Thienylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thienylzinc bromide primarily involves its role as a nucleophile in chemical reactions. It participates in the formation of carbon-carbon bonds through processes such as oxidative addition, transmetallation, and reductive elimination. These steps are facilitated by transition metal catalysts, which help to stabilize the reactive intermediates and drive the reaction to completion .
Comparison with Similar Compounds
2-Thienylzinc bromide can be compared with other organozinc compounds such as:
- 2-Adamantylzinc bromide
- 2-Cyanoethylzinc bromide
- 2-Pyridylzinc bromide
- 2-Thiazolylzinc bromide
Each of these compounds has unique properties and reactivities, but this compound is particularly notable for its use in the synthesis of heteroaryl compounds and its applications in the production of advanced materials .
Properties
Molecular Formula |
C4H3BrSZn |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
zinc;2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4H3S.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
KRDONBTWAGIZME-UHFFFAOYSA-M |
Canonical SMILES |
C1=CS[C-]=C1.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.